2-({5-[(3,4-Dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-({5-[(3,4-Dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a dichloroaniline moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(3,4-Dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the dichloroaniline and phenyl groups. The final step involves the formation of the sulfanyl and acetamide moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(3,4-Dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, often using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2-({5-[(3,4-Dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({5-[(3,4-Dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(3,4-Dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide
- **2-({5-[(3,4-Dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-({5-[(3,4-Dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
539809-59-1 |
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Molecular Formula |
C24H21Cl2N5OS |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-[[5-[(3,4-dichloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21Cl2N5OS/c1-16-6-5-7-18(12-16)28-23(32)15-33-24-30-29-22(31(24)19-8-3-2-4-9-19)14-27-17-10-11-20(25)21(26)13-17/h2-13,27H,14-15H2,1H3,(H,28,32) |
InChI Key |
AKKLVBMELXNRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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